
6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile
Overview
Description
6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile, or 6-DPCN, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 6-DPCN has been studied for its potential applications in organic synthesis and as a reagent for the synthesis of various organic molecules.
Scientific Research Applications
Chemical Properties and Synthesis
6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile is a compound of interest due to its unique structure, which allows for a variety of chemical interactions and reactions. The presence of both the dioxane and pyridine moieties within its structure offers a multifaceted approach to chemical synthesis and reactivity. This compound can serve as a precursor or intermediate in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry. The pyridine ring, known for its electron-deficient nature, can engage in nucleophilic substitution reactions, while the dioxane moiety may be involved in processes such as ring opening or modification reactions, further expanding the compound's utility in synthetic organic chemistry (Munteanu & Apetrei, 2021).
Biological Activity and Pharmaceutical Applications
The structural features of this compound suggest potential biological activity, given the known bioactivities associated with pyridine derivatives. Pyridine derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the dioxane group could modulate these properties, potentially leading to novel biological activities. As such, this compound and its derivatives may be valuable in drug discovery efforts, serving as lead compounds or scaffolds for the development of new therapeutic agents targeting various diseases (Altaf et al., 2015).
properties
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-4-8-2-1-3-10(12-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASOJCGYKRKQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240795 | |
| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1287218-30-7 | |
| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



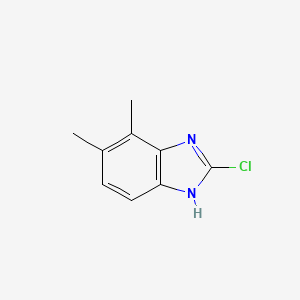
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)
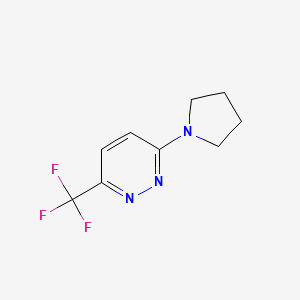
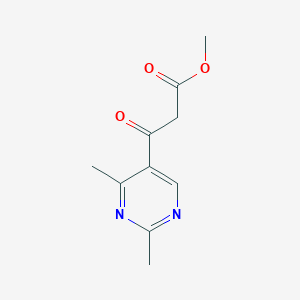
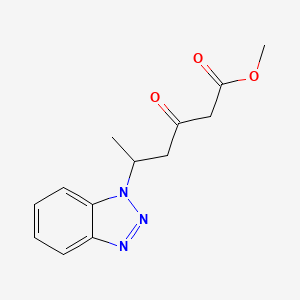
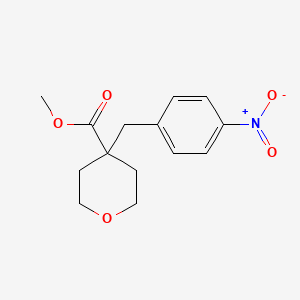
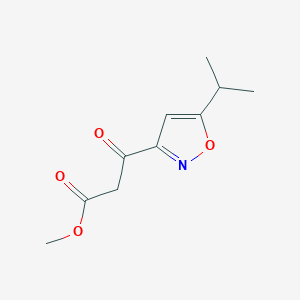



![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
